molecular formula C10H14N4 B039146 2-Propyl-1H-benzo[d]imidazole-5,6-diamine CAS No. 124635-44-5

2-Propyl-1H-benzo[d]imidazole-5,6-diamine

Cat. No. B039146
M. Wt: 190.25 g/mol
InChI Key: JHVIQGIWPJCDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-1H-benzo[d]imidazole-5,6-diamine, also known as PBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBD is a heterocyclic aromatic compound that has been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine involves its ability to intercalate into the DNA helix. This results in a change in the DNA structure, which can lead to a range of effects such as inhibition of DNA replication and transcription. 2-Propyl-1H-benzo[d]imidazole-5,6-diamine has also been found to exhibit a range of other biochemical and physiological effects, which are discussed below.

Biochemical And Physiological Effects

2-Propyl-1H-benzo[d]imidazole-5,6-diamine has been found to exhibit a range of interesting biochemical and physiological effects. These include:
1. Inhibition of DNA replication and transcription.
2. Induction of DNA damage and apoptosis.
3. Inhibition of topoisomerase activity.
4. Inhibition of RNA polymerase activity.
5. Modulation of gene expression.
6. Inhibition of protein synthesis.
7. Modulation of cell cycle progression.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine is its ability to intercalate into the DNA helix, which makes it a useful tool for studying DNA structure and function. 2-Propyl-1H-benzo[d]imidazole-5,6-diamine has also been found to exhibit anti-tumor activity, making it a potential candidate for cancer treatment. However, 2-Propyl-1H-benzo[d]imidazole-5,6-diamine has some limitations for lab experiments, such as its toxicity and potential side effects. Therefore, caution should be taken when working with 2-Propyl-1H-benzo[d]imidazole-5,6-diamine in the lab.

Future Directions

There are many potential future directions for research on 2-Propyl-1H-benzo[d]imidazole-5,6-diamine. Some of the possible areas of research include:
1. Development of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine-based drugs for cancer treatment.
2. Study of the mechanism of action of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine on DNA structure and function.
3. Investigation of the interaction of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine with other biomolecules such as proteins.
4. Development of new methods for the synthesis of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine and its derivatives.
5. Study of the toxicity and potential side effects of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine.
Conclusion:
In conclusion, 2-Propyl-1H-benzo[d]imidazole-5,6-diamine is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-Propyl-1H-benzo[d]imidazole-5,6-diamine has been found to exhibit a range of interesting biochemical and physiological effects, and has potential applications in areas such as DNA sequencing and cancer treatment. However, caution should be taken when working with 2-Propyl-1H-benzo[d]imidazole-5,6-diamine in the lab due to its toxicity and potential side effects. There are many potential future directions for research on 2-Propyl-1H-benzo[d]imidazole-5,6-diamine, and further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine involves the reaction of 2-propyl-1H-benzo[d]imidazole with hydrazine hydrate. This reaction results in the formation of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine as a yellow crystalline solid. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The purity of the synthesized 2-Propyl-1H-benzo[d]imidazole-5,6-diamine can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-Propyl-1H-benzo[d]imidazole-5,6-diamine has been extensively studied for its potential applications in scientific research. One of the major applications of 2-Propyl-1H-benzo[d]imidazole-5,6-diamine is as a DNA intercalator. 2-Propyl-1H-benzo[d]imidazole-5,6-diamine has been found to bind to DNA and cause a change in the DNA structure, which can be exploited for a range of applications such as DNA sequencing and DNA-protein interactions. 2-Propyl-1H-benzo[d]imidazole-5,6-diamine has also been found to exhibit anti-tumor activity, making it a potential candidate for cancer treatment.

properties

CAS RN

124635-44-5

Product Name

2-Propyl-1H-benzo[d]imidazole-5,6-diamine

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-propyl-1H-benzimidazole-5,6-diamine

InChI

InChI=1S/C10H14N4/c1-2-3-10-13-8-4-6(11)7(12)5-9(8)14-10/h4-5H,2-3,11-12H2,1H3,(H,13,14)

InChI Key

JHVIQGIWPJCDCF-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(N1)C=C(C(=C2)N)N

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C(=C2)N)N

synonyms

1H-Benzimidazole-5,6-diamine,2-propyl-(9CI)

Origin of Product

United States

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